o/p-Toluenesulfonamide formuladehyde resin
CAS No.: 1338-51-8
Cat. No.: VC0223869
Molecular Formula: (C7H10NO2S)n=2-3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1338-51-8 |
---|---|
Molecular Formula | (C7H10NO2S)n=2-3 |
Molecular Weight | 0 |
Introduction
Chemical Identification and Structure
Nomenclature and Identification
O/p-Toluenesulfonamide formaldehyde resin is known by several synonyms in scientific literature and industrial applications. This compound is registered under multiple CAS numbers depending on the specific isomeric composition and manufacturing processes.
Table 1: Chemical Identification Parameters
Parameter | Information |
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Primary CAS Number | 1338-51-8 |
Alternative CAS Numbers | 25035-71-6, 9009-95-4, 9009-96-5 (deprecated) |
Molecular Formula | (C7H10NO2S)n=2-3 or C8H11NO3S |
Molecular Weight | 201.24-201.25 g/mol |
Common Synonyms | Tosylamide/formaldehyde resin, Santolite MS, Santolite MHP, 4-Toluenesulfonamide-formaldehyde resin, Benzenesulfonamide, 4-methyl-, polymer with formaldehyde |
The resin is characterized by the presence of both ortho and para isomers of toluenesulfonamide condensed with formaldehyde, resulting in a polymeric structure with varying chain lengths .
Structural Characteristics
The chemical structure features toluenesulfonamide units linked by methylene bridges derived from formaldehyde. The molecular backbone consists of aromatic rings with methyl and sulfonamide functional groups, providing the unique properties that make this resin valuable for various applications . The "o/p" designation indicates that the resin contains both ortho and para isomers of toluenesulfonamide in its structure, contributing to its specific physical and chemical characteristics .
Physical and Chemical Properties
Physical State and Appearance
O/p-Toluenesulfonamide formaldehyde resin typically appears as a hard, clear resin in its pure form, though it may also be encountered as a light yellow clear viscous liquid when in solution or certain formulations .
Physical Properties
The physical properties of o/p-Toluenesulfonamide formaldehyde resin play a crucial role in determining its suitability for various applications. These properties can vary slightly depending on the exact composition and manufacturing process.
Table 2: Physical Properties of o/p-Toluenesulfonamide Formaldehyde Resin
Chemical Properties and Reactivity
The resin demonstrates specific chemical properties that contribute to its utility in various applications:
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Acid value: Approximately 1, indicating minimal free acid content
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Solubility: Limited water solubility, but soluble in various organic solvents including butyl acetate and alcohols
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Chemical stability: Generally stable under normal conditions
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Viscosity: Varies with temperature - 10,000 cps at 100°C, 880 cps at 120°C, 180 cps at 140°C, indicating significant temperature-dependent flow characteristics
The resin exhibits good compatibility with various film-forming polymers, which accounts for its widespread use as a modifier in coating formulations .
Synthesis and Production Methods
Manufacturing Process
O/p-Toluenesulfonamide formaldehyde resin is primarily synthesized through the condensation reaction between toluenesulfonamide and formaldehyde. This reaction is typically carried out under controlled conditions to produce a resin with specific physical and chemical characteristics .
The basic synthesis process involves:
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Reaction of toluenesulfonamide (both ortho and para isomers) with formaldehyde
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Polymerization under controlled temperature and catalyst conditions
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Processing to achieve desired resin characteristics (hardness, molecular weight, etc.)
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Formulation with appropriate solvents for specific applications
The resulting polymer has a degree of polymerization typically between 2-3 units, though this can vary based on specific manufacturing parameters .
Application Category | Specific Uses | Functional Role |
---|---|---|
Polymer Modification | Polyamide, epoxy resin, phenol-formaldehyde resin systems | Intensifier, plasticizer, property modifier |
Printing Industry | Printing inks, specialty coatings | Adhesion promoter, durability enhancer |
Industrial Coatings | Vinyl lacquers, nitrocellulose compositions | Film-forming modifier, adhesion promoter |
Adhesive Systems | Polyvinyl alcohol adhesives | Adhesion enhancer, property modifier |
Specialty Films | Industrial films and coatings | Provides hardness, chemical resistance |
The resin functions as an effective modifier and adhesion promoter for film-forming natural and synthetic resins, enhancing properties such as gloss, hardness, and adhesion in these systems .
Cosmetic and Personal Care Applications
In the cosmetic industry, o/p-Toluenesulfonamide formaldehyde resin has established itself as a critical ingredient in nail care products.
The resin is found in:
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Nail lacquers and polishes (at concentrations up to 10%)
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Nail hardeners
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Specialty nail care formulations
In these applications, the resin provides film formation, durability, and glossiness while enhancing adhesion to the nail surface . Its ability to form a hard, durable film makes it particularly valuable in nail polish formulations where wear resistance is crucial.
Research Findings and Developments
Alternative Formulations
Recent research has focused on developing alternative formulations with reduced allergenic potential. This includes:
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Modified tosylamide/epoxy resin systems with altered chemical structures
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Alternative film-forming polymers for nail polish applications
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Formulations with lower concentrations or modified versions of the resin
These developments aim to maintain the desirable performance characteristics while reducing potential adverse reactions .
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